molecular formula C16H14BrNO2S B11689390 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11689390
M. Wt: 364.3 g/mol
InChI Key: BERHJDJZGHMAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with 4-methoxyaniline and thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
  • 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazole

Uniqueness

2-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. Its combination of bromophenyl and methoxyphenyl groups makes it a versatile intermediate for further functionalization and study in various research fields.

Properties

Molecular Formula

C16H14BrNO2S

Molecular Weight

364.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14BrNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3

InChI Key

BERHJDJZGHMAFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.